Diphenylcarbamyl chloride

Description

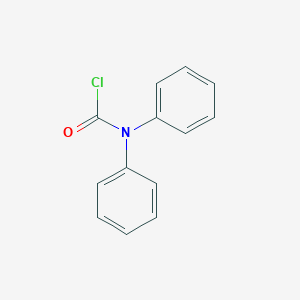

Structure

3D Structure

Properties

IUPAC Name |

N,N-diphenylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBKKRFABABBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058885 | |

| Record name | Diphenylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Diphenylcarbamyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-01-2 | |

| Record name | N,N-Diphenylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenylcarbamyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylcarbamyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic chloride, N,N-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylcarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLCARBAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ209318B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Diphenylcarbamyl Chloride: Synthesis, Reactivity, and Applications for the Research Scientist

Introduction: Unveiling the Utility of a Versatile Reagent

Diphenylcarbamyl chloride stands as a pivotal reagent in the arsenal of synthetic chemists, particularly those engaged in the realms of medicinal chemistry and materials science. Its utility stems from the electrophilic nature of its carbonyl carbon, making it an efficient agent for the introduction of the diphenylcarbamoyl moiety onto various nucleophilic substrates. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis, reactivity, and practical applications, with a focus on providing actionable insights for researchers and drug development professionals.

Core Physicochemical Properties of this compound

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe utilization in a laboratory setting. This compound is a white to beige crystalline solid at room temperature.[1][2] A comprehensive summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀ClNO | [3] |

| Molecular Weight | 231.68 g/mol | [3] |

| Appearance | White to beige crystalline powder | [1][2][4] |

| Melting Point | 83-85 °C | [4] |

| Solubility | Soluble in organic solvents | [4] |

| CAS Number | 83-01-2 |

Synthesis of this compound: A Detailed Protocol and Mechanistic Overview

The most prevalent and industrially relevant method for the synthesis of this compound involves the reaction of diphenylamine with phosgene or a phosgene equivalent.[5][6][7] Phosgene, while highly effective, is an extremely toxic gas, necessitating stringent safety precautions. Safer, solid alternatives such as diphosgene and triphosgene are often employed in a laboratory setting and behave similarly to phosgene in this transformation.[2][8]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final product.

Caption: Synthesis of this compound from Diphenylamine and Phosgene.

Experimental Protocol: Synthesis from Diphenylamine and Phosgene

This protocol is adapted from established procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment, given the hazardous nature of the reagents.[1][4]

Materials:

-

Diphenylamine (1.0 eq)

-

Phosgene (or triphosgene, 0.33 eq)

-

Anhydrous benzene or monochlorobenzene as solvent

-

Ice bath

Procedure:

-

In a 5-liter, three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a scrubbing system for acid gases, dissolve 1690 g of diphenylamine in 4 liters of anhydrous benzene.[1]

-

Cool the flask in an ice-water bath to maintain a low temperature.[1]

-

Slowly bubble 500 g of phosgene gas into the stirred solution over a period of 3-4 hours. The addition rate should be controlled to prevent excessive temperature increase.[1]

-

After the addition is complete, allow the reaction mixture to stand for 1-2 hours at room temperature. A precipitate of diphenylamine hydrochloride will form.[1]

-

Filter the reaction mixture to remove the diphenylamine hydrochloride.[1]

-

The filtrate, a dark-colored solution of this compound in benzene, is then subjected to distillation to remove the solvent.[1]

-

The crude product remaining in the flask is purified by recrystallization from alcohol. The resulting white to beige crystals are filtered, washed with a small amount of cold alcohol, and dried under vacuum.[1][4]

Causality of Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is critical to prevent the hydrolysis of phosgene and the product, this compound.

-

Ice Bath: The reaction is exothermic; cooling is necessary to control the reaction rate and minimize side reactions.

-

Excess Phosgene: A slight molar excess of phosgene ensures the complete conversion of diphenylamine.[5]

-

Scrubbing System: A caustic scrubbing system is essential to neutralize the unreacted phosgene and the hydrogen chloride gas produced during the reaction.

Reactivity and Synthetic Applications

This compound is a versatile reagent primarily used for the carbamoylation of nucleophiles such as alcohols and amines. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Reaction with Alcohols: Synthesis of Carbamates

This compound reacts readily with primary and secondary alcohols in the presence of a base to form stable carbamate esters. This reaction proceeds through a nucleophilic addition-elimination mechanism.[6]

Caption: General Reaction of this compound with an Alcohol.

Experimental Protocol: General Procedure for Carbamate Synthesis

-

Dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane or tetrahydrofuran.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled alcohol solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Reaction with Amines: Synthesis of Ureas

The reaction of this compound with primary or secondary amines yields substituted ureas. The reaction mechanism is analogous to that with alcohols, with the amine acting as the nucleophile.[9]

Experimental Protocol: General Procedure for Urea Synthesis

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Cool the mixture to 0 °C.

-

Add this compound (1.05 eq) portion-wise or as a solution in the same solvent.

-

Stir the reaction at room temperature until completion, as indicated by TLC.

-

Work-up the reaction by washing with water and brine.

-

Dry the organic phase, concentrate, and purify the resulting urea by chromatography or recrystallization.

Application as a Protecting Group for Amines

The diphenylcarbamoyl group can be employed as a protecting group for amines, forming a stable carbamate that is resistant to various reaction conditions.[10] While less common than Boc or Cbz groups, its steric bulk and electronic properties can offer unique selectivity in complex syntheses.

Deprotection of the Diphenylcarbamoyl Group: Deprotection of the N-diphenylcarbamoyl group can be challenging due to its stability. However, methods developed for the cleavage of similar aryl carbamates can be adapted. For instance, a method utilizing di-tert-butyl dicarbonate and tetra-n-butylammonium nitrite in pyridine has been shown to cleave N-phenylcarbamoyl groups under mild conditions, which could be applicable to the diphenylcarbamoyl group.[11][12]

Applications in Drug Discovery and Medicinal Chemistry

This compound and its derivatives have been utilized in the synthesis of biologically active molecules. A notable example is in the development of enzyme inhibitors. The carbamate and urea functionalities are prevalent in many pharmaceutical compounds due to their ability to participate in hydrogen bonding interactions with biological targets.

Example: Synthesis of Monoacylglycerol Lipase (MAGL) Inhibitors

Research into inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, has led to the synthesis of potent inhibitors derived from dithiocarbamates.[13] While not directly using this compound, the synthesis of related carbamate and thiocarbamate inhibitors highlights the importance of this class of compounds in medicinal chemistry. The synthesis of such inhibitors often involves the reaction of a carbamoyl chloride derivative with a nucleophilic amine or thiol on a scaffold designed to fit the enzyme's active site.[13]

Safety, Handling, and Disposal

This compound is a corrosive material that causes severe skin burns and eye damage.[14][15] It is also moisture-sensitive and will react with water, releasing hydrogen chloride gas.[4]

Handling:

-

Always handle in a well-ventilated chemical fume hood.[16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Avoid inhalation of dust and contact with skin and eyes.[15]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[16]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Due to its reactivity with water, care must be taken during quenching and disposal procedures.

Conclusion

This compound is a valuable and versatile reagent for the synthetic chemist. Its ability to efficiently form carbamates and ureas makes it a cornerstone in the synthesis of a wide array of organic molecules, from polymers to potential therapeutic agents. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to harness its full potential in their scientific endeavors.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of diphenylcarbamoyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines.

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of carbamoyl chlorides [Image]. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 111. [Link]

-

Organic Chemistry Portal. (n.d.). Selective Deprotection Method of N-Phenylcarbamoyl Group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Akai, S., Tanaka, R., Hoshi, H., & Sato, K. I. (2013). Selective Deprotection Method of N-Phenylcarbamoyl Group. The Journal of Organic Chemistry, 78(17), 8802–8808. [Link]

-

Tenti, G., & Catti, F. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(16), 3605. [Link]

-

ResearchGate. (n.d.). A plausible reaction mechanism for the production of ureas, heterocycles, and carbamoyl fluorides from 2 a and amines [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

-

Collins, J. C., & James, K. (2012). Emac—A comparative index for the assessment of macrocyclization efficiency. MedChemComm, 3(12), 1489-1495. [Link]

- Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.

-

Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

-

Deng, Y., Shi, F., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 42(28), 3257–3260. [Link]

-

Organic Reactions. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

-

Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 269-276. [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DIPHENYLCARBAMOYL CHLORIDE. Retrieved from [Link]

-

Sourav Sir's Classes. (2022, March 7). Protection and Deprotection of Amine with Mechanism | Protecting Group [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

-

Quora. (n.d.). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Retrieved from [Link]

-

Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: this compound. Retrieved from [Link]

- Google Patents. (n.d.). EP0355578A1 - Method of preparing N,N-dimethyl thiocarbamoyl chloride.

-

Saudi, M., & van Aerschot, A. (2013). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 18(7), 8524–8534. [Link]

-

Simeon, S., & Stoyanov, S. (2021). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences, 22(18), 9886. [Link]

-

Muccioli, G. G., Scriba, G. K., Popp, B., Fulle, S., Wölfling, J., & Lambert, D. M. (2012). Synthesis and pharmacological evaluation of 2,4-dinitroaryldithiocarbamate derivatives as novel monoacylglycerol lipase inhibitors. Journal of medicinal chemistry, 55(14), 6489–6501. [Link]

Sources

- 1. trace.tennessee.edu [trace.tennessee.edu]

- 2. Phosgene and Substitutes [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Selective Deprotection Method of N-Phenylcarbamoyl Group [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and pharmacological evaluation of 2,4-dinitroaryldithiocarbamate derivatives as novel monoacylglycerol lipase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.ca [fishersci.ca]

N,N-Diphenylcarbamoyl Chloride: Nomenclature, Mechanistic Utility, and Synthetic Protocols

Executive Summary

Diphenylcarbamoyl chloride (CAS: 83-01-2), chemically defined as

This guide provides a definitive breakdown of its IUPAC nomenclature, physicochemical properties, and a validated experimental workflow for its application in drug development.

Nomenclature & Structural Analysis

The IUPAC Definition

The IUPAC name for

The nomenclature is derived from the parent acid, carbamic acid (

-

Parent Structure: Carbamoyl chloride (

) -

Substituents: Two Phenyl groups (

) attached to Nitrogen ( -

Alternative Names: Diphenylcarbamic chloride; Chloroformic acid diphenylamide.

Structural Derivation Logic

The following diagram illustrates the hierarchical derivation of the nomenclature according to IUPAC functional class rules.

Figure 1: Hierarchical derivation of the IUPAC name from the parent carbonic acid structure.

Physicochemical Profile

Understanding the physical state of the reagent is critical for accurate stoichiometry and handling. Unlike lower molecular weight analogs (e.g., dimethylcarbamoyl chloride) which are liquids, the diphenyl derivative is a solid.

| Property | Value | Context for Experimentalists |

| CAS Number | 83-01-2 | Unique identifier for procurement/safety checks. |

| Molecular Weight | 231.68 g/mol | Basis for stoichiometric calculations. |

| Physical State | Crystalline Solid | Usually beige to grey-green powder. |

| Melting Point | 83–85 °C | Solid at RT; requires dissolution in solvent (DCM, THF). |

| Solubility | Soluble in DCM, THF, Benzene | Insoluble/Reacts with water (Hydrolysis risk). |

| Reactivity | Electrophilic | Susceptible to nucleophilic attack at Carbonyl C. |

Mechanistic Action: Nucleophilic Acyl Substitution[2][3][4][5]

The utility of

Mechanism Overview

-

Nucleophilic Attack: The nucleophile (e.g., a phenoxide ion) attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

-

Elimination: The carbonyl

-bond reforms, expelling the chloride ion (good leaving group).

Figure 2: General mechanism of acyl substitution. The chloride acts as the leaving group, driven by the reformation of the stable carbonyl bond.

Experimental Protocol: Synthesis of Diphenylcarbamates

Objective: To synthesize an

Reagents & Setup

-

Substrate: Target Phenol (1.0 equiv).

-

Reagent:

-Diphenylcarbamoyl chloride (1.1 – 1.2 equiv). -

Base: Triethylamine (

) or Pyridine (1.5 equiv) to scavenge HCl. -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Critical for sterically hindered phenols.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

) atmosphere, dissolve the Phenol (1.0 equiv) in anhydrous DCM ( -

Base Addition: Add

(1.5 equiv) and DMAP (0.1 equiv). Cool the mixture to -

Reagent Addition: Slowly add

-Diphenylcarbamoyl chloride (1.2 equiv) as a solid or dissolved in a minimal amount of DCM.-

Why? Slow addition prevents localized exotherms and side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Validation: Monitor by TLC (disappearance of phenol).

-

-

Quench & Workup:

-

Quench with saturated

solution. -

Extract with DCM (

). -

Wash organic layer with

HCl (to remove excess pyridine/DMAP) and Brine. -

Dry over

and concentrate in vacuo.

-

Workflow Visualization

Figure 3: Standard experimental workflow for the carbamoylation of phenols.

Safety & Stability (E-E-A-T)

Critical Warning: Carbamoyl chlorides are alkylating agents and must be handled with extreme caution.

-

Carcinogenicity: Analogous compounds (e.g., dimethylcarbamoyl chloride) are confirmed carcinogens (IARC Group 2A).

-Diphenylcarbamoyl chloride should be treated as a suspected carcinogen . -

Hydrolysis: Reacts with atmospheric moisture to release Hydrogen Chloride (HCl) gas. Store in a desiccator.

-

PPE: Always use double nitrile gloves, a lab coat, and work inside a functioning fume hood.

References

-

IUPAC Nomenclature Rules : IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Chemical Identity : National Center for Biotechnology Information. PubChem Compound Summary for CID 6726, Diphenylcarbamoyl chloride.

- Synthetic Application: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. (Contextual reference for acyl substitution workflows).

-

Toxicity Data : International Agency for Research on Cancer (IARC). Dimethylcarbamoyl Chloride.[1][2] Monograph Vol. 71. (Providing the safety baseline for carbamoyl chloride class).

Sources

Navigating the Nomenclature: A Comprehensive Technical Guide to Diphenylcarbamyl Chloride and Its Synonyms

In the precise and exacting world of chemical research, drug development, and materials science, the unambiguous identification of reagents is a cornerstone of reproducible and reliable results. A single chemical entity can often be referred to by a variety of names in the literature, in supplier catalogs, and in regulatory documents. This can lead to confusion, hinder effective literature searches, and in the worst-case scenario, result in the use of an incorrect substance. This in-depth guide is dedicated to elucidating the nomenclature of a versatile and widely used reagent: Diphenylcarbamyl chloride. By providing a clear and comprehensive overview of its synonyms, this paper aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate the chemical landscape with confidence and precision.

The Central Compound: this compound

At its core, this compound is a carbamoyl chloride derivative in which the nitrogen atom is disubstituted with two phenyl groups.[1][2] Its unique reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles, leading to the displacement of the chloride and the formation of a stable carbamate, urea, or other related structures.[3] This reactivity profile makes it an invaluable tool for the protection of alcohols and phenols, and for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.[1][3]

The definitive identifier for this compound, regardless of the name used, is its CAS Registry Number: 83-01-2 .[1][2][4][5][6][7] Cross-referencing with this number is the most reliable way to ensure you are dealing with the correct chemical entity.

A Guided Tour of the Synonyms

The various names for this compound can be grouped into several categories, each with its own origins and typical contexts of use.

The IUPAC Name: The Gold Standard of Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous naming system for all chemical compounds. The official IUPAC name for this reagent is N,N-Diphenylcarbamoyl chloride .[2] This name precisely describes the molecular structure: "N,N-diphenyl" indicates that two phenyl groups are attached to the nitrogen atom, and "carbamoyl chloride" identifies the -C(O)Cl functional group. While being the most formally correct, this name is often shortened in less formal contexts.

Common and Widely Used Names

In the everyday language of the laboratory and in much of the chemical literature, several common names are used interchangeably. These include:

-

This compound : This is arguably the most common name found in chemical supplier catalogs and general use.[2][4][6]

-

Diphenylcarbamoyl chloride : This variation is also very common and is used extensively in scientific publications.[2][5][6][7][8] The difference between "carbamyl" and "carbamoyl" is largely historical, with "carbamoyl" being the more modern and IUPAC-sanctioned spelling.[8]

-

Diphenylcarbamic chloride : This name is derived from the parent acid, diphenylcarbamic acid, and is also frequently encountered.[1][2][5][6]

Other Synonyms and Identifiers

A number of other names can be found in various databases and older literature. While less common, it is beneficial to be aware of them:

At-a-Glance Synonym Reference Table

| Synonym | Type | Primary Context of Use |

| N,N-Diphenylcarbamoyl chloride | IUPAC | Formal scientific publications, official documents |

| This compound | Common | Chemical supplier catalogs, general laboratory use |

| Diphenylcarbamoyl chloride | Common | Scientific literature, databases |

| Diphenylcarbamic chloride | Common | Chemical literature, databases |

| Diphenylchloroformamide | Other | Older literature, chemical databases |

| CAS Registry Number: 83-01-2 | Unique Identifier | Universal for all contexts |

Visualizing the Nomenclature Landscape

The following diagram illustrates the relationship between the central chemical entity and its various synonyms, emphasizing the unifying role of the CAS number.

Caption: A diagram showing the synonyms for this compound.

Practical Application: A Protocol for the Derivatization of Alcohols

This compound is frequently used to derivatize alcohols to their corresponding carbamates. This is often done to protect the hydroxyl group during a multi-step synthesis or to introduce a bulky, UV-active group to aid in purification and analysis.

Experimental Protocol: Protection of a Primary Alcohol

Objective: To convert a primary alcohol into its corresponding diphenylcarbamate derivative for protection or analysis.

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

This compound (CAS: 83-01-2)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or argon gas inlet

-

Septa and syringes for reagent addition

-

Standard glassware for extraction and purification (separatory funnel, flasks, etc.)

-

Thin-layer chromatography (TLC) plate and developing chamber

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under a positive pressure of inert gas (nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (to make a ~0.1 M solution).

-

Base Addition: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution via syringe. Stir for 5 minutes at room temperature.

-

Reagent Addition: In a separate, dry vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring alcohol/base mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by TLC, observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot.

-

Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash successively with 1 M HCl (if TEA was used), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diphenylcarbamate.

Causality and Self-Validation in the Protocol

-

Inert Atmosphere and Anhydrous Conditions: this compound is moisture-sensitive and will readily hydrolyze to diphenylcarbamic acid and HCl.[1] The use of a dry apparatus and anhydrous solvents under an inert atmosphere is critical to prevent this side reaction and ensure a high yield of the desired product.

-

Role of the Base: The reaction of the alcohol with this compound liberates one equivalent of hydrochloric acid. The added base (pyridine or TEA) is essential to neutralize this acid, preventing it from protonating the starting alcohol or the amine base, which would render them non-nucleophilic.

-

Reaction Monitoring by TLC: TLC is a crucial self-validating step. It provides real-time information on the consumption of the starting material and the formation of the product, allowing for the determination of the reaction's endpoint. This prevents unnecessary lengthy reaction times and helps in optimizing the purification process.

Conclusion

Mastering the nomenclature of chemical reagents is a fundamental skill for any scientist. For a compound as versatile as this compound, a thorough understanding of its synonyms—from the formal IUPAC name to the common laboratory vernacular—is essential for efficient and accurate scientific communication and research. This guide has provided a comprehensive overview of these names, their contexts, and a practical application of the reagent. By consistently using the CAS number (83-01-2) as a point of reference, researchers can confidently navigate the complexities of the chemical literature and supply chain, ensuring the integrity and success of their scientific endeavors.

References

-

Wikipedia. Dimethylcarbamoyl chloride. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

-

PrepChem.com. Preparation of diphenylcarbamoyl chloride. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Dimethylcarbamoyl Chloride in Dye and Material Science. [Link]

-

Wikipedia. Carbamoyl chloride. [Link]

-

PubChem. N,N-Diphenylcarbamic chloride. [Link]

-

National Institutes of Health. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. [Link]

-

Organic Syntheses. Diethylthiocarbamyl Chloride. [Link]

-

Haz-Map. This compound. [Link]

-

CAS Common Chemistry. N,N-Diphenylcarbamic chloride. [Link]

Sources

- 1. CAS 83-01-2: N,N-Diphenylcarbamic chloride | CymitQuimica [cymitquimica.com]

- 2. N,N-Diphenylcarbamic chloride | C13H10ClNO | CID 65741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 83-01-2 [chemicalbook.com]

- 5. Diphenylcarbamoyl chloride | CAS 83-01-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Diphenylcarbamyl Chloride Solubility & Application Profile

Executive Summary

Diphenylcarbamyl chloride (DPCC), also known as diphenylcarbamoyl chloride (CAS 83-01-2), is a critical electrophilic reagent used extensively in organic synthesis for the protection of phenols and amines, and in analytical chemistry as a pre-column derivatization agent. Its utility is defined by its solubility profile: it requires non-nucleophilic organic solvents to maintain stability while offering high solubility in polar aprotic and chlorinated solvents. This guide provides a definitive technical analysis of DPCC’s solubility landscape, distinguishing between thermodynamic solubility (dissolution) and functional stability (resistance to solvolysis), and offers validated protocols for its handling in drug development workflows.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

DPCC is an acid chloride derivative where the nitrogen is substituted with two phenyl groups. This structural feature imparts significant lipophilicity compared to its dialkyl analogues, influencing its solvent compatibility.

| Property | Data | Relevance |

| CAS Number | 83-01-2 | Identity verification |

| Molecular Formula | C₁₃H₁₀ClNO | Stoichiometry calculations |

| Molecular Weight | 231.68 g/mol | Molarity preparation |

| Physical State | White to beige crystalline solid | Handling and weighing |

| Melting Point | 81–85 °C | Thermal stability limit |

| Solubility (Water) | Insoluble (Hydrolyzes) | CRITICAL: Moisture intolerance |

| Reactivity | Electrophilic Acyl Chloride | Reacts with Nucleophiles (OH, NH₂, SH) |

Solubility & Stability Landscape[3][5]

The selection of a solvent for DPCC is a binary decision process: Inert Solvents for storage/transport vs. Reactive Solvents for derivatization.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Stability Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent | Preferred solvent for synthesis and stock solutions. High density aids in phase separation. |

| Aromatic | Toluene, Benzene | High | Excellent | Ideal for high-temperature reactions (reflux) where DCM is too volatile. |

| Polar Aprotic | Acetonitrile (ACN), Acetone, THF | High | Good | Must be anhydrous. Hygroscopic nature of ACN/THF can introduce water, leading to hydrolysis. |

| Polar Aprotic | DMSO, DMF | High | Caution | DMSO is hygroscopic and can act as an oxidant. Use only for immediate biological assays; avoid for long-term storage. |

| Protic (Alcohols) | Methanol, Ethanol, IPA | Soluble (Transient) | Unstable | DO NOT USE for storage. Reacts rapidly to form carbamates (e.g., Methyl diphenylcarbamate). |

| Aqueous | Water, Buffers | Insoluble | Unstable | Hydrolyzes to Diphenylamine + CO₂ + HCl. |

Mechanistic Considerations

-

Solvation: The two phenyl rings facilitate strong

interactions with aromatic solvents (toluene) and Van der Waals interactions with chlorinated solvents (DCM). -

Decomposition (Hydrolysis): In the presence of water, DPCC undergoes nucleophilic attack at the carbonyl carbon.

Note: The intermediate carbamic acid is unstable and decarboxylates rapidly.

Visualizing Solvent Selection Logic

The following decision tree guides researchers in selecting the appropriate solvent based on the intended application.

Caption: Decision logic for selecting the optimal solvent for this compound based on thermal and functional requirements.

Practical Applications & Protocols

Protocol: HPLC Derivatization of Amines

DPCC is used to tag amines, increasing their hydrophobicity and UV absorbance (254 nm) for reverse-phase HPLC.

Reagents:

-

DPCC Solution: 2 mg/mL in Anhydrous Acetonitrile (ACN) .

-

Buffer: 0.1 M Borate Buffer (pH 9.0).

-

Quenching Agent: 0.1 M Glycine solution.

Workflow:

-

Preparation: Dissolve the target amine sample in borate buffer (pH 9.0).

-

Reaction: Add DPCC solution (in ACN) to the sample in a 2:1 ratio.

-

Incubation: Vortex and heat at 50°C for 20 minutes.

-

Quenching: Add glycine solution to consume excess DPCC.

-

Analysis: Inject directly into RP-HPLC (C18 column).

Protocol: Standardized Solubility Test

Use this protocol to validate solvent quality before critical experiments.

-

Weighing: Accurately weigh 50 mg of DPCC into a dry 4 mL glass vial.

-

Solvent Addition: Add 0.5 mL of the test solvent (Target: 100 mg/mL).

-

Observation: Vortex for 30 seconds.

-

Pass: Clear, colorless to pale yellow solution.

-

Fail: Turbidity, precipitate, or gas evolution (indicates wet solvent/hydrolysis).

-

-

Stability Check: Let stand for 1 hour. Re-inspect for precipitate (diphenylamine) or bubbles (CO₂).

Handling & Safety (E-E-A-T)

Hazards

-

Corrosive: Hydrolyzes on skin/mucous membranes to form HCl. Causes severe burns.[2]

-

Toxicity: Structurally related to dimethylcarbamoyl chloride (a probable carcinogen). Treat DPCC as a potential carcinogen and mutagen.

-

Inhalation: Dust is extremely irritating to the upper respiratory tract.

PPE & Engineering Controls

-

Respiratory: Use N95 or P100 dust mask if weighing powder outside a hood (not recommended). Always work in a fume hood .

-

Skin: Double nitrile gloves. DPCC can penetrate standard latex.

-

Waste: Dispose of as halogenated organic waste. Do not pour down the drain; hydrolysis generates gas that can pressurize pipes.

Derivatization Workflow Diagram

Caption: Step-by-step workflow for the pre-column derivatization of analytes using DPCC.

References

-

PubChem. (2025).[5] Diphenylcarbamoyl chloride (Compound Summary). National Library of Medicine. [Link]

-

Ugi, I., & Beck, F. (1961). Solvolysis rates of carbamoyl chlorides.[6] Chemische Berichte. (Contextualized via NIH reviews on carbamoyl chloride mechanisms). [Link]

-

PrepChem. (2024). Preparation of diphenylcarbamoyl chloride. [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. fishersci.ca [fishersci.ca]

- 3. CN107434774B - Method for synthesizing diphenylmethane dicarbamic acid ester from phenyl carbamate - Google Patents [patents.google.com]

- 4. fishersci.se [fishersci.se]

- 5. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Diphenylcarbamyl Chloride: Mechanistic Profiling and Application in Nucleophilic Capture

Topic: Reactivity of Diphenylcarbamyl Chloride (DPCC) with Nucleophiles Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Biochemists

Executive Summary

This compound (DPCC) is a specialized electrophile characterized by high steric hindrance and a unique reactivity profile that distinguishes it from aliphatic carbamoyl chlorides. Unlike simple acyl chlorides which react indiscriminately, DPCC exhibits a high degree of selectivity, driven by the stability of its resonance-stabilized carbamoyl cation intermediate. This guide provides an in-depth analysis of its reaction kinetics, specifically the competition between

Mechanistic Foundations: The vs. Spectrum

The reactivity of DPCC is governed by the electronic donation of the two phenyl rings and the steric bulk around the carbonyl carbon. Understanding the mechanism is critical for optimizing reaction conditions.

The Ionization Pathway ( )

In polar protic solvents (e.g., water, aqueous acetone), DPCC hydrolysis is dominated by a unimolecular ionization mechanism (

-

Electronic Effect: The nitrogen lone pair donates electron density into the carbonyl carbon, stabilizing the acylium-like cation

. -

Steric Effect: The bulky phenyl groups hinder the backside attack required for a concerted

mechanism, further favoring the ionization pathway in the absence of strong nucleophiles.

The Nucleophilic Attack Pathway ( )

In non-polar solvents or the presence of strong nucleophiles (e.g., active site serine residues, primary amines in organic solvent), the reaction shifts toward an addition-elimination mechanism (

Mechanistic Visualization

Figure 1: Bifurcated reactivity of DPCC. In aqueous media, the

Hydrolytic Stability and Kinetics

Researchers must account for the background hydrolysis rate when using DPCC in aqueous buffers.

-

Kinetic Order: First-order with respect to DPCC concentration.

-

Isotope Effect: A

ratio of ~1.2 supports the ionization ( -

Half-life: DPCC is relatively stable compared to aliphatic acyl chlorides (e.g., acetyl chloride) but will hydrolyze over minutes to hours depending on pH and temperature.

Table 1: Comparative Hydrolysis Characteristics

| Parameter | DPCC | Dimethylcarbamyl Chloride | Acetyl Chloride |

| Dominant Mechanism (H2O) | Mixed | ||

| Relative Rate | Slow | Moderate | Very Fast |

| pH Sensitivity | Low (Rate determined by ionization) | Moderate | High |

| Degradation Products | Diphenylamine + | Dimethylamine + | Acetic Acid + HCl |

Biochemical Application: Inactivation of -Chymotrypsin

DPCC is the canonical inactivator for

The Mechanism of Inactivation

The reaction is highly specific to the catalytic triad (Ser-195, His-57, Asp-102).

-

Recognition: DPCC enters the hydrophobic specificity pocket of chymotrypsin.

-

Activation: His-57 acts as a general base, deprotonating the hydroxyl group of Ser-195.

-

Attack: The activated Ser-195 alkoxide attacks the carbonyl of DPCC.

-

Stalling: The resulting diphenylcarbamyl-enzyme complex is stable. Unlike natural peptide substrates, water cannot easily hydrolyze the bulky diphenylcarbamyl ester, effectively "locking" the enzyme in an inactive acyl-intermediate state.

Protocol: Active Site Titration of Chymotrypsin

Reagents:

- -Chymotrypsin (TPCK-treated to remove trypsin activity).

-

DPCC stock solution (100 mM in anhydrous isopropanol).

-

Phosphate Buffer (0.1 M, pH 7.0).

Workflow:

-

Preparation: Dissolve enzyme in Phosphate Buffer to a concentration of ~1 mg/mL.

-

Addition: Add a 5-10 fold molar excess of DPCC stock to the enzyme solution while stirring rapidly. Keep organic solvent concentration < 5%.

-

Incubation: Incubate at 25°C for 30-60 minutes.

-

Monitoring: Aliquot samples every 5 minutes and assay for residual activity using a standard substrate (e.g., BTEE or GPNA).

-

Termination: Once activity reaches <1%, remove excess DPCC via dialysis or gel filtration (Sephadex G-25).

Figure 2: Pathway of Chymotrypsin inactivation. The steric bulk of the diphenyl group prevents the final hydrolysis step (red dotted line) that usually regenerates the enzyme.

Synthetic & Analytical Utility

Derivatization of Amines (HPLC)

DPCC reacts with secondary and primary amines to form UV-absorbing ureas

Key Advantage: The diphenylcarbamyl moiety has a strong UV absorbance at 254 nm and 280 nm.

Protocol:

-

Mix amine sample (in borate buffer, pH 9.0) with DPCC (in acetonitrile).

-

Heat at 50°C for 20 minutes.

-

Cool and inject directly onto a C18 Reverse-Phase HPLC column.

-

Detect at 254 nm.

Synthesis of Carbamates (Protecting Group)

DPCC can introduce the diphenylcarbamoyl group (Dpc) to protect phenols or alcohols.

-

Conditions: Anhydrous DCM or THF, 1.1 eq DPCC, 1.2 eq Pyridine or Triethylamine.

-

Workup: Acid wash (1N HCl) to remove pyridine, followed by recrystallization.

-

Stability: The Dpc group is stable to acid and mild base but can be cleaved by vigorous hydrolysis (KOH/MeOH reflux).

References

-

Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966).[1] The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents. Biochemistry, 5(1), 190–196.[1]

- Johnson, S. L., & Giron, H. M. (1967). Kinetics of the hydrolysis of N,N-diphenylcarbamoyl chloride. Journal of Organic Chemistry.

-

Rivett, D. E., & Wilshire, J. F. (1965). The reaction of diphenylcarbamoyl chloride with amino acids and peptides. Australian Journal of Chemistry, 18(10), 1667-1675.

-

Lin, J. K., & Lai, C. C. (1980). High-performance liquid chromatographic determination of naturally occurring primary amines as their diphenylcarbamyl derivatives.

Sources

Diphenylcarbamyl Chloride: A Strategic Reagent for Nucleoside Protection and Friedel-Crafts Acylation

Executive Summary

Diphenylcarbamyl chloride (DPCC), also known as diphenylcarbamoyl chloride, is a sterically hindered, electrophilic acyl chloride derivative of diphenylamine. While it shares the general reactivity profile of acid chlorides, its unique structural properties—specifically the electron-donating and sterically bulky diphenylamine moiety—render it indispensable in two high-value synthetic domains: nucleoside chemistry and Friedel-Crafts acylation .

In oligonucleotide synthesis, DPCC is the "Gold Standard" reagent for introducing the diphenylcarbamoyl (DPC) protecting group, specifically targeting the

Chemical Profile & Reactivity

DPCC (

Key Physicochemical Properties

| Property | Data | Relevance |

| CAS Number | 83-01-2 | Identity verification.[1] |

| Molecular Formula | MW: 231.68 g/mol .[1] | |

| Physical State | Solid (mp: 84–86 °C) | Easy to weigh/handle compared to liquid acyl chlorides. |

| Solubility | DCM, THF, Ethyl Acetate | Compatible with standard organic anhydrous solvents. |

| Stability | Moisture Sensitive | Hydrolyzes slowly to diphenylamine and HCl/CO₂; requires storage under inert gas. |

Mechanistic Distinctiveness

Unlike aliphatic acid chlorides (e.g., acetyl chloride), DPCC forms a highly stabilized acylium ion intermediate upon activation with Lewis acids. The resonance donation from the diphenylamine nitrogen stabilizes the cation, modulating its reactivity and preventing rapid decomposition, which is advantageous for controlled electrophilic aromatic substitutions.

The "Gold Standard" Application: Oligonucleotide Synthesis

The most critical application of DPCC lies in the protection of nucleobases. During the chemical synthesis of oligonucleotides (phosphoramidite method), the exocyclic amines and lactam functions of nucleobases must be protected to prevent branching or depurination.

The Problem: Guanine Reactivity

Guanine is particularly problematic due to its

The Solution: The DPC Protecting Group

DPCC reacts selectively with the lactam oxygen of guanine (often pre-activated or in the presence of a base like DIEA/Pyridine) to form the

Why DPCC?

-

Steric Bulk: The two phenyl rings create a massive steric shield around the

position, physically blocking nucleophilic attack from phosphoramidites. -

Orthogonality: The DPC group is stable to the acidic conditions used for detritylation (DMT removal) but is cleaved during the final ammonolysis step (concentrated ammonia or AMA) used to deprotect the oligonucleotide.

-

Prevention of Depurination: By locking the guanine into a specific tautomeric form, DPC protection reduces the rate of acid-catalyzed depurination.

Diagram: DPC Protection Mechanism

The following diagram illustrates the strategic protection of the Guanine

Figure 1: Mechanism of Guanine

Synthetic Organic Applications: Friedel-Crafts & Phenols

Friedel-Crafts Acylation

DPCC is an excellent reagent for introducing the

-

Catalyst: Aluminum Chloride (

) is the standard Lewis acid.[2] -

Substrates: Activated arenes (mesitylene, anisole) and polycyclic aromatics (naphthalene).

-

Regioselectivity: Due to the steric bulk of the diphenylcarbamoyl group, substitution occurs predominantly at the least hindered positions (e.g., para substitution on activated benzenes).

Phenol Protection

DPCC reacts with phenols to form diphenylcarbamates .

-

Stability: These protecting groups are exceptionally stable to acidic hydrolysis and mild bases.

-

Cleavage: They are typically removed by hydrolysis under vigorous basic conditions (e.g., KOH/EtOH reflux) or via specific reductive methods, making them suitable for multi-step synthesis where robust protection is required.

Diagram: Friedel-Crafts Acylation Pathway

Figure 2: Friedel-Crafts acylation mechanism. The resonance-stabilized acylium ion allows for controlled reaction with aromatic substrates.

Experimental Protocols

Protocol A: Synthesis of -Diphenylcarbamoyl-N2-isobutyryl-2'-deoxyguanosine

Target: Introduction of DPC protection on a nucleoside monomer.

-

Setup: Dry a 250 mL round-bottom flask containing

-isobutyryl-2'-deoxyguanosine (10 mmol) by co-evaporation with anhydrous pyridine ( -

Solvation: Suspend the dried nucleoside in anhydrous pyridine (50 mL).

-

Reagent Addition: Add

-Diisopropylethylamine (DIEA, 20 mmol) followed by This compound (12 mmol) in one portion. -

Reaction: Stir the mixture at room temperature for 1–2 hours. The suspension should clear as the reaction proceeds.

-

Quench: Add water (5 mL) to quench excess DPCC. Stir for 10 minutes.

-

Workup: Concentrate the solution under reduced pressure. Dissolve the residue in DCM (100 mL) and wash with 5%

(50 mL) and brine (50 mL). -

Purification: Dry over

, filter, and concentrate. Purify via silica gel column chromatography (DCM/MeOH gradient).

Protocol B: Friedel-Crafts Synthesis of -Diphenyl-2,4,6-trimethylbenzamide

Target: Acylation of Mesitylene.

-

Activation: In a flame-dried three-neck flask under Nitrogen, suspend anhydrous

(1.1 equiv) in dry 1,2-dichloroethane (DCE). -

Reagent Addition: Add This compound (1.0 equiv) slowly. Stir at RT for 20 mins until the acylium complex forms (solution may darken).

-

Substrate Addition: Add Mesitylene (1.0 equiv) dropwise.

-

Heating: Heat the mixture to reflux (83 °C) for 3–5 hours. Monitor by TLC.

-

Workup: Cool to RT. Carefully pour the reaction mixture onto crushed ice/HCl to decompose the aluminum complex.

-

Extraction: Extract with DCM (

). Wash organics with water, 1M NaOH (to remove any hydrolyzed acid), and brine. -

Isolation: Evaporate solvent and recrystallize the solid product from Ethanol/Water.

Safety & Handling (E-E-A-T)

Hazard Classification: DPCC is Corrosive (Category 1B) and a Lachrymator .

-

Skin/Eye Contact: Causes severe skin burns and eye damage.[3][4] The hydrolysis product, HCl, contributes to immediate tissue damage.

-

Inhalation: Destructive to mucous membranes.[5] All operations must be performed in a functioning fume hood.

-

Moisture Sensitivity: Reacts with water to release HCl gas. Store in a tightly closed container, preferably in a desiccator or under inert atmosphere.

-

PPE: Wear nitrile gloves (double gloving recommended), chemical safety goggles, and a lab coat.

Self-Validating Safety Check: Before heating any reaction involving DPCC and

References

-

Nucleoside Protection (Original Methodology): Kamimura, T., Tsuchiya, H., Urakami, K., Koura, K., Sekine, M., Shinozaki, K., Miura, K. and Hata, T. (1983). "Diphenylcarbamoyl and propionyl groups: a new combination of protecting groups for the guanine residue". Tetrahedron Letters, 24(27), 2775–2778.

-

Friedel-Crafts Application: Rivett, D. E. (1979). "Reactions of N,N-Diphenylcarbamoyl chloride III. As an acylating agent in the Friedel-Crafts reaction".[2][6] Australian Journal of Chemistry, 32(5).

-

Reagent Properties & Safety: National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 67340, this compound".

-

Oligonucleotide Synthesis Context: Beaucage, S. L., & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach". Tetrahedron, 48(12), 2223-2311. (Contextualizing the need for O6 protection).

Sources

Technical Guide: Diphenylcarbamyl Chloride Mechanism of Action in Acylation and Enzymatic Inactivation

Executive Summary

Diphenylcarbamyl chloride (DPCC), also known as diphenylcarbamoyl chloride (CAS: 83-01-2), serves as a specialized electrophilic reagent in both biochemical and organic synthesis contexts. Its utility is defined by the transfer of the bulky diphenylcarbamoyl group (

This guide details the mechanistic pathways of DPCC in these two distinct environments, supported by experimental protocols and structural data.

Chemical Identity & Reactivity Profile[1][2][3]

DPCC is an acid chloride derivative where the chlorine atom is attached to a carbonyl group, which is in turn bonded to a diphenylamine moiety. Its reactivity is governed by the electrophilicity of the carbonyl carbon, modulated by the electron-withdrawing chlorine and the resonance effects of the nitrogen lone pair.

Table 1: Physicochemical Properties

| Property | Data | Relevance to Protocol |

| Formula | Stoichiometry calculations | |

| Molecular Weight | 231.68 g/mol | Molar equivalents |

| Physical State | White to beige crystalline powder | Handling (Solid dosing) |

| Solubility | DCM, Chloroform, Benzene, THF | Reaction solvent selection |

| Stability | Moisture sensitive | Requires anhydrous conditions |

| Reactivity Class | Acyl Halide / Electrophile | Reacts with nucleophiles (OH, NH2, Aromatics) |

Mechanism of Action: Enzymatic Inactivation

Primary Target: Serine Proteases (specifically

The Mechanistic Pathway

The inactivation of chymotrypsin by DPCC is a stoichiometric (1:1) reaction.[1][2][3][4][5][6][7][8] Unlike non-specific inhibitors, DPCC targets the catalytic triad (Ser-195, His-57, Asp-102).

-

Recognition: The hydrophobic diphenyl group interacts with the hydrophobic specificity pocket (S1 subsite) of chymotrypsin, positioning the carbonyl carbon near the nucleophilic oxygen of Serine-195.

-

Nucleophilic Attack: The hydroxyl group of Ser-195, activated by His-57 acting as a general base, attacks the carbonyl carbon of DPCC.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate forms, stabilized by the oxyanion hole.

-

Chloride Elimination: The chloride ion is expelled as the leaving group.[8]

-

Acyl-Enzyme Formation: The result is a diphenylcarbamyl-enzyme .

-

Kinetic Trap: Unlike natural peptide substrates where the acyl-enzyme is rapidly hydrolyzed (deacylation) by water, the diphenylcarbamyl-enzyme is extremely stable. The bulky diphenylamino group sterically hinders the approach of a water molecule for the deacylation step. The enzyme is effectively "locked" in the acylated state.

Pathway Visualization

Figure 1: The kinetic pathway of chymotrypsin inactivation by DPCC. The red dotted line indicates the inhibited deacylation step that renders the enzyme inactive.

Mechanism of Action: Friedel-Crafts Carbamylation

Application: Synthesis of

The Mechanistic Pathway

In organic synthesis, DPCC behaves as an acylating agent. However, because the carbamoyl group is less electrophilic than a standard acyl group (due to nitrogen resonance donation), a strong Lewis acid catalyst is strictly required.

-

Activation: DPCC complexes with a Lewis acid (typically Aluminum Chloride,

). The Lewis acid coordinates with the chlorine or the carbonyl oxygen, polarizing the C-Cl bond and generating a highly electrophilic complex or a discrete acylium-like cation ( -

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon, breaking the aromaticity and forming a sigma complex (arenium ion).

-

Re-aromatization: A base (often the

counterion) abstracts a proton from the sigma complex, restoring aromaticity. -

Product Release: The resulting diphenylamide coordinates with the aluminum salt and must be released via aqueous quenching (hydrolysis of the Al-complex).

Pathway Visualization

Figure 2: Friedel-Crafts carbamylation mechanism mediated by Lewis acid activation.

Experimental Protocols

Protocol A: Specific Inactivation of Chymotrypsin

Based on the method of Erlanger et al. (1966).

Objective: To determine the active site concentration of chymotrypsin or to inhibit chymotrypsin contamination in protein samples.

Reagents:

- -Chymotrypsin solution (in 0.1 M Tris-HCl, pH 7.8).

-

DPCC stock solution (dissolved in anhydrous methanol or acetonitrile).

-

Substrate for activity assay (e.g., Glutaryl-L-phenylalanine p-nitroanilide).[10]

Workflow:

-

Preparation: Prepare a 10-fold molar excess of DPCC relative to the estimated enzyme concentration.

-

Incubation: Add DPCC to the enzyme solution. Maintain pH at 7.0–7.8.

-

Time Course: Incubate at 25°C. Inactivation is typically rapid (second-order rate constant

). -

Monitoring: Aliquot samples at 5-minute intervals and assay for residual chymotryptic activity using the chromogenic substrate.

-

Validation: Activity should approach <1% exponentially.

-

Reactivation (Optional): To prove the mechanism is acylation (and not denaturation), incubate the inactivated enzyme with 1M Hydroxylamine (

) at pH 7.0. Activity should recover as hydroxylamine is a stronger nucleophile than water and displaces the carbamoyl group.

Protocol B: Synthesis of Diphenylamides via Friedel-Crafts

Based on industrial acylation standards and CSIRO methodologies.

Objective: Synthesis of 1-naphthoic acid N,N-diphenylamide.

Reagents:

-

Naphthalene (1.0 eq)

-

DPCC (1.1 eq)

-

Aluminum Chloride (

) (1.2 eq) -

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows higher reflux temperatures.

Workflow:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube (CaCl2 or

line). -

Dissolution: Dissolve DPCC (1.1 eq) and Naphthalene (1.0 eq) in dry DCE.

-

Activation: Cool the mixture to 0°C in an ice bath. Add

portion-wise to control exotherm. -

Reaction: Allow to warm to room temperature. If reaction is sluggish (monitored by TLC), heat to reflux (83°C for DCE) for 2–4 hours.

-

Quench: Pour the reaction mixture carefully onto crushed ice/HCl to hydrolyze the aluminum complex.

-

Extraction: Extract the organic layer, wash with water, saturated

, and brine. -

Purification: Dry over

, concentrate, and recrystallize (typically from ethanol/water) to obtain the amide.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Hydrolysis of DPCC | Ensure all solvents are anhydrous. DPCC hydrolyzes to diphenylamine and |

| Incomplete Inactivation (Enzyme) | pH Mismatch | Ensure pH is 7.0–7.8. Below pH 6, His-57 is protonated and cannot activate Ser-195. Above pH 9, enzyme conformation may change. |

| Precipitation | Solubility Limit | DPCC is hydrophobic. In aqueous enzyme assays, ensure the organic co-solvent (MeOH/ACN) does not exceed 5-10% v/v. |

| No Reaction (Friedel-Crafts) | Deactivated Ring | DPCC is a moderately weak electrophile. It reacts well with activated rings (e.g., mesitylene, naphthalene) but poorly with deactivated rings (e.g., nitrobenzene). |

References

-

Erlanger, B. F., Cooper, A. G., & Cohen, W. (1966).[11] The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents.[10][4][12] Biochemistry, 5(1), 190–196.[4][11]

-

[4]

-

-

Rivett, D. E., & Wilshire, J. F. (1966). Reactions of N,N-Diphenylcarbamoyl chloride III. As an acylating agent in the Friedel-Crafts reaction.[9][13][14][15] Australian Journal of Chemistry, 19(1), 165–168.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65741, this compound.

-

Sigma-Aldrich. (n.d.).[16] Diphenylcarbamoyl chloride Product Specification & Safety Data Sheet.

Sources

- 1. N,N-Diphenylcarbamic chloride | C13H10ClNO | CID 65741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylcarbamoyl chloride | C5H10ClNO | CID 6916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Phenothiazine-N-carbonyl chloride, a specific inactivator of chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reddit - Prove your humanity [reddit.com]

- 6. youtube.com [youtube.com]

- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. connectsci.au [connectsci.au]

- 10. Allosteric activation of the hydrolysis of specific substrates by chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The inactivation of chymotrypsin by this compound and its reactivation by nucleophilic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. Diphenylcarbamoyl chloride 98 83-01-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Basic Research Applications of Diphenylcarbamyl Chloride

Abstract

Diphenylcarbamyl chloride (DPCCl) is a classic and potent research tool, primarily recognized for its role as an irreversible inhibitor of serine proteases and cholinesterases. Its utility in basic research stems from its ability to covalently modify the active site serine residue of these enzymes, providing a powerful method for studying enzyme mechanisms, determining active site concentrations, and characterizing enzyme function. This guide offers an in-depth exploration of the core applications of DPCCl, grounded in mechanistic principles and field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for robust and reliable experimental outcomes.

The Foundational Principle: Mechanism of Irreversible Inhibition

The primary value of this compound in a research context is its function as a mechanism-based irreversible inhibitor. It specifically targets enzymes that utilize a nucleophilic serine residue in their catalytic mechanism, most notably serine proteases and cholinesterases.[1][2]

The process of inhibition is a targeted chemical reaction:

-

Nucleophilic Attack: The catalytic cycle of a serine protease begins with the deprotonation of the active site serine (e.g., Ser-195 in chymotrypsin) by a neighboring histidine residue, which is part of the catalytic triad.[3][4] This greatly enhances the nucleophilicity of the serine's hydroxyl group.

-

Covalent Carbamoylation: This activated serine oxygen then attacks the electrophilic carbonyl carbon of DPCCl.[5][6]

-

Chloride Displacement & Stable Adduct Formation: The chloride ion, a good leaving group, is displaced. This results in the formation of a highly stable diphenylcarbamoyl-enzyme conjugate, where the DPCCl moiety is covalently bonded to the active site serine.[7][8]

This covalent modification effectively and irreversibly blocks the active site, preventing substrate binding and catalysis.[9] The stability of this carbamoyl-enzyme complex is the key to DPCCl's utility as a research tool.[7]

Caption: Figure 1: Covalent Modification of Active Site Serine by DPCCl.

Core Application: Probing Serine Protease Function

DPCCl is a cornerstone reagent for the functional characterization of serine proteases like chymotrypsin, trypsin, and elastase.

Identification and Active Site Titration

A primary application is to determine if an enzyme of interest is a serine protease. A rapid and irreversible loss of activity upon incubation with DPCCl is strong evidence for the presence of a catalytically active serine residue.

Furthermore, DPCCl can be used for active site titration . This technique quantifies the concentration of active enzyme in a preparation, which may differ from the total protein concentration due to misfolding or degradation. The 1:1 stoichiometric reaction allows for a precise determination of the number of accessible active sites.[10] While other reagents like PMSF are also used, DPCCl provides a reliable alternative.[11]

Protocol: Serine Protease Inhibition Assay

This protocol provides a framework for assessing the inhibitory effect of DPCCl on a model serine protease, such as chymotrypsin.

A. Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound (DPCCl)

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) or similar chromogenic substrate

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

96-well microplate

-

Microplate reader

B. Experimental Workflow:

-

Reagent Preparation (Critical Causality):

-

Enzyme Stock: Prepare a concentrated stock of chymotrypsin in a suitable buffer (e.g., 1 mM HCl) to maintain stability. The choice of an acidic buffer is to minimize autolysis before the experiment.

-

DPCCl Stock: Prepare a 10 mM stock solution of DPCCl in anhydrous DMSO. This step is critical. DPCCl is highly susceptible to hydrolysis in aqueous solutions.[12][13] Preparing it fresh in a dry organic solvent immediately before use is essential for accurate and reproducible results.

-

Substrate Solution: Prepare a stock solution of the chromogenic substrate in DMSO.

-

-

Inhibition Reaction:

-

In a microcentrifuge tube, dilute the chymotrypsin stock solution to the desired working concentration (e.g., 1 µM) in the Tris-HCl assay buffer.

-

Add a volume of the DPCCl/DMSO stock to achieve the desired final inhibitor concentration (e.g., a range from 0.1 to 10 µM). Ensure the final DMSO concentration is identical across all samples and does not exceed 1-2% (v/v) to avoid solvent effects on enzyme structure.

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 25°C). A no-inhibitor control (containing only DMSO) must be run in parallel.

-

-

Residual Activity Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well of a 96-well plate containing the pre-incubated enzyme-inhibitor mixtures.

-

Immediately place the plate in a microplate reader and measure the increase in absorbance (e.g., at 410 nm for p-nitroaniline release) over time.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots.

-

Plot the percentage of remaining enzyme activity against the DPCCl concentration.

-

Determine the IC₅₀ value, which is the concentration of DPCCl required to inhibit 50% of the enzyme's activity under the specified conditions.[14][15]

-

Application in Cholinesterase Research

DPCCl is also a potent inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for terminating nerve impulses.[2][16]

Differentiating Cholinesterase Activity

While both AChE and BChE are serine hydrolases, they can exhibit different sensitivities to various inhibitors. The active site of BChE is considerably larger than that of AChE.[17] This structural difference can be exploited to differentiate their activities in mixed samples using a panel of inhibitors, including DPCCl. By comparing the inhibition profiles, researchers can infer the relative contributions of AChE and BChE to the total cholinesterase activity of a sample.[18]

Caption: Figure 2: Workflow for Differentiating Cholinesterase Activity.

Diagnostic Applications in Toxicology

The inhibition of cholinesterases is the primary mechanism of toxicity for organophosphate and carbamate pesticides.[19][20] Measuring the depression of cholinesterase activity in blood samples is a key diagnostic marker for exposure to these agents. While not used directly in clinical diagnostic kits, DPCCl serves as a valuable positive control and reference inhibitor in research settings to validate and standardize cholinesterase activity assays used in toxicology studies.[2]

Experimental & Safety Considerations

As a Senior Application Scientist, it is imperative to highlight the practical challenges and safety protocols associated with DPCCl.

Technical Best Practices

| Consideration | Rationale & Best Practice |

| Solubility & Stability | DPCCl is poorly soluble and highly unstable in aqueous solutions due to rapid hydrolysis.[12] Protocol Mandate: Always prepare stock solutions fresh in an anhydrous organic solvent like DMSO or acetone and add to the aqueous reaction buffer immediately before starting the experiment.[13] |

| Specificity | While highly reactive towards active site serines, at high concentrations or extended incubation times, DPCCl can potentially react with other nucleophilic residues like tyrosine or cysteine, leading to non-specific inhibition. Protocol Mandate: Use the lowest effective concentration of DPCCl and the shortest incubation time necessary to achieve complete inhibition of the target enzyme. Run appropriate controls, such as using a competitive inhibitor to protect the active site and observe if DPCCl reactivity is diminished.[21] |

| Reaction Stoichiometry | For active site titration, ensuring a 1:1 reaction is paramount. Protocol Mandate: The experiment should be conducted with the inhibitor in slight molar excess relative to the estimated enzyme concentration to drive the reaction to completion. |

Mandatory Safety Protocols

This compound is a hazardous and corrosive substance.[22][23][24][25] All handling must be performed with appropriate engineering controls and personal protective equipment (PPE).

-

Handling: Always handle solid DPCCl and its concentrated solutions inside a certified chemical fume hood.[22]

-

PPE: Wear chemical-resistant gloves, a lab coat, and chemical splash goggles at all times.[23][24]

-

Exposure: DPCCl causes severe skin burns and eye damage.[23][24][25] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[22]

-

Waste Disposal: Dispose of all DPCCl-containing waste according to institutional and local regulations for hazardous chemical waste.

Conclusion